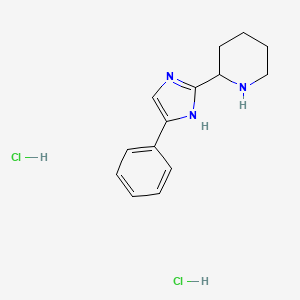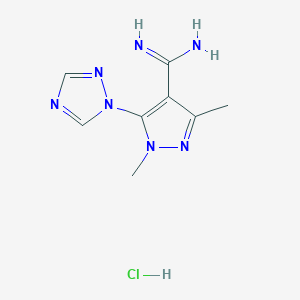
Dihidrocloruro de 2-(4-fenil-1H-imidazol-2-il)piperidina
Descripción general
Descripción
This compound belongs to the class of organic compounds known as phenylimidazoles . These are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring through a CC or CN bond . It’s an impurity of Bilastine, a novel, nonsedating H1-antihistamine developed for symptomatic treatment of allergic rhinitis and chronic idiopathic urticaria .
Molecular Structure Analysis
The molecular formula of this compound is C14H19Cl2N3 . It contains three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Physical And Chemical Properties Analysis
The compound is a white or colorless solid that is highly soluble in water and other polar solvents . The molecular weight of this compound is 314.26 .Mecanismo De Acción
Target of Action
Compounds containing the imidazole moiety, such as this one, have been reported to show a broad range of biological activities . They have been found to interact with various targets, including enzymes like the Epidermal Growth Factor Receptor (EGFR) , and pathways like the PI3K/Akt/mTOR signaling pathway .
Mode of Action
Imidazole derivatives have been found to exhibit inhibitory effects against their targets . For instance, some imidazole derivatives have shown robust inhibitory effects against the EGFR wild-type enzyme .
Biochemical Pathways
Imidazole derivatives have been reported to affect various biochemical pathways . For example, some imidazole derivatives have been found to interact with the PI3K/Akt/mTOR signaling pathway, which plays a critical role in controlling tumor growth, proliferation, and apoptosis .
Result of Action
Imidazole derivatives have been reported to exhibit a range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(4-phenyl-1H-imidazol-2-yl)piperidine dihydrochloride in lab experiments is its high potency and selectivity for imidazoline receptors. This allows for more precise and specific modulation of physiological processes. However, one of the limitations is its limited solubility in water, which may affect its bioavailability and efficacy in vivo.
Direcciones Futuras
There are several future directions for the study of 2-(4-phenyl-1H-imidazol-2-yl)piperidine dihydrochloride. One potential area of research is its potential use in the treatment of anxiety and sleep disorders. Another area of research is its potential use as a therapeutic agent for the treatment of hypertension and diabetes. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.
Aplicaciones Científicas De Investigación
Aplicaciones Anticancerígenas
Los derivados de imidazol se han estudiado por su potencial como agentes anticancerígenos. Pueden actuar como inhibidores de varias enzimas que son críticas en la proliferación de células cancerosas, como el receptor del factor de crecimiento epidérmico (EGFR) .
Potencial Antimicrobiano
Los compuestos de imidazol han mostrado potencial antimicrobiano contra varias bacterias, incluidas Staphylococcus aureus y Escherichia coli. Se evalúan mediante métodos como la dilución en caldo seriada con comparaciones con antibióticos estándar .
Propiedades Antivirales
Algunos derivados de imidazol exhiben propiedades antivirales contra cepas como VIH, VHC, CMV y HSV-1. El mecanismo a menudo involucra la inhibición de la replicación viral .
Síntesis y Diseño
Los compuestos de imidazol son componentes clave en moléculas funcionales que se utilizan en aplicaciones cotidianas. Los avances en su síntesis permiten la producción regiocontrolada de imidazoles sustituidos .
Propiedades Ópticas
Los derivados de imidazol se investigan por sus propiedades ópticas no lineales (NLO), que son significativas para aplicaciones como diodos orgánicos emisores de luz (OLED) .
Propiedades
IUPAC Name |
2-(5-phenyl-1H-imidazol-2-yl)piperidine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3.2ClH/c1-2-6-11(7-3-1)13-10-16-14(17-13)12-8-4-5-9-15-12;;/h1-3,6-7,10,12,15H,4-5,8-9H2,(H,16,17);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJBCFKXOPUJUOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=NC=C(N2)C3=CC=CC=C3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[4-(azidomethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile](/img/structure/B1471101.png)



![Methyl 2-[cyclopropyl(2,3-difluoro-6-nitrophenyl)amino]acetate](/img/structure/B1471110.png)
![1-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethyl acetate](/img/structure/B1471111.png)
![1-(4-methylphenyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B1471112.png)


![[(5-Chloro-1-methyl-1H-benzimidazol-2-yl)methyl]amine hydrochloride](/img/structure/B1471118.png)
![3-[Ethyl(methyl)amino]butanoic acid hydrochloride](/img/structure/B1471120.png)
![(1-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanol dihydrochloride](/img/structure/B1471121.png)
![{[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]methylene}malononitrile](/img/structure/B1471122.png)
